Ethyl 2-(methyl(phenyl)amino)propionate
Overview
Description
Ethyl 2-(methyl(phenyl)amino)propionate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis can be applied to the drug metabolism process, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This method supports the full structure characterization of metabolites by NMR, aiding in the analysis of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis approach enables the production of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, showcasing the potential of ethyl 2-(methyl(phenyl)amino)propionate derivatives in asymmetric synthesis and kinetic resolution processes (Varga et al., 2013).
Crystal Structure Analysis
Research into the synthesis and crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, can provide insights into the structural properties and potential applications of related this compound derivatives (Li et al., 2009).
Copolymerization and Degradation Studies
This compound derivatives can also be explored in polymer science, as seen in the study of the kinetics of copolymerization and degradation of poly[acrylonitrile-co-(amino ethyl-2-methyl propenoate)], providing valuable data on polymer behavior and properties (Hou et al., 2006).
Antimicrobial Activity Research
The synthesis and antimicrobial activity of new 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from this compound derivatives highlight their potential application in developing new antimicrobial agents, demonstrating significant activity against various bacterial strains (Laddi & Desai, 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It is known that esters, a class of compounds to which ethyl 2-(methyl(phenyl)amino)propionate belongs, often interact with their targets through the formation and breaking of ester bonds .
Biochemical Pathways
Esters are known to be involved in a variety of biochemical pathways, including those related to the metabolism of fats and oils
Pharmacokinetics
Esters are generally known to be rapidly metabolized and excreted . The bioavailability of this compound would likely be influenced by factors such as its formulation, route of administration, and the individual characteristics of the patient.
Result of Action
Esters are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects
Properties
IUPAC Name |
ethyl 2-(N-methylanilino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVXCLGNKBHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325807 | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16955-08-1 | |
Record name | NSC518808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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